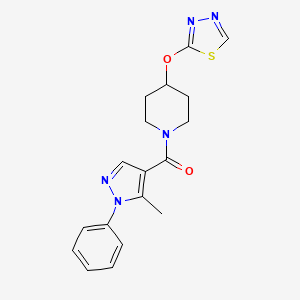

2-(1,3-benzothiazol-2-yl)-N-benzylpyridine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(1,3-Benzothiazol-2-yl)-N-benzylpyridine-3-carboxamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazole is a privileged scaffold in synthetic and medicinal chemistry due to its wide range of biological activities and structural diversity

Wirkmechanismus

Target of Action

The primary target of 2-(1,3-benzothiazol-2-yl)-N-benzylpyridine-3-carboxamide is the Tyrosine-protein phosphatase non-receptor type 1 . This enzyme plays a crucial role in many cellular processes, including cell growth and division, signal transduction, and gene transcription.

Mode of Action

This interaction could potentially alter the phosphorylation state of proteins, affecting various cellular processes .

Biochemical Pathways

Changes in these pathways can have downstream effects on numerous cellular processes, including signal transduction and gene expression .

Pharmacokinetics

It is known that these properties can significantly impact a drug’s bioavailability and efficacy .

Result of Action

This could potentially lead to changes in cell growth, division, and signal transduction .

Biochemische Analyse

Biochemical Properties

Benzothiazoles are known to interact with various enzymes, proteins, and other biomolecules . They often exhibit excited state intra-molecular proton transfer pathway having single absorption and dual emission characteristics .

Cellular Effects

Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antidiabetic effects .

Molecular Mechanism

Benzothiazole derivatives are known to interact with various biomolecules, potentially leading to changes in gene expression .

Temporal Effects in Laboratory Settings

Benzothiazole derivatives are known to be thermally stable .

Dosage Effects in Animal Models

Benzothiazole derivatives have been found to exhibit antitumor activity in human cell lines .

Metabolic Pathways

Benzothiazole derivatives are synthesized through various synthetic pathways .

Transport and Distribution

Benzothiazole derivatives are known to interact with various transporters and binding proteins .

Subcellular Localization

Benzothiazole derivatives are known to interact with various cellular compartments .

Vorbereitungsmethoden

The synthesis of 2-(1,3-benzothiazol-2-yl)-N-benzylpyridine-3-carboxamide can be achieved through several synthetic routes. One common method involves the coupling of aromatic aldehydes with o-aminothiophenols in ethanol as a reaction medium, stirred at 50°C for 1 hour . Another approach includes the use of microwave irradiation and one-pot multicomponent reactions . Industrial production methods often involve the use of efficient and economical protocols, such as base-promoted intramolecular C–S bond coupling cyclization in dioxane .

Analyse Chemischer Reaktionen

2-(1,3-Benzothiazol-2-yl)-N-benzylpyridine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by common oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring, using reagents like halides or amines.

Cyclization: The compound can form cyclic structures through intramolecular reactions under specific conditions.

Wissenschaftliche Forschungsanwendungen

2-(1,3-Benzothiazol-2-yl)-N-benzylpyridine-3-carboxamide has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Vergleich Mit ähnlichen Verbindungen

2-(1,3-Benzothiazol-2-yl)-N-benzylpyridine-3-carboxamide can be compared with other benzothiazole derivatives, such as:

2-Aminobenzothiazole: Known for its antibacterial and antifungal activities.

2-Phenylbenzothiazole: Used in the development of fluorescent probes and imaging agents.

2-(Benzothiazol-2-yl)phenyl-β-D-galactopyranoside: Acts as a fluorescent pigment dyeing substrate.

The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in various scientific fields.

Eigenschaften

IUPAC Name |

2-(1,3-benzothiazol-2-yl)-N-benzylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3OS/c24-19(22-13-14-7-2-1-3-8-14)15-9-6-12-21-18(15)20-23-16-10-4-5-11-17(16)25-20/h1-12H,13H2,(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJGJNIBUNIGZIK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=C(N=CC=C2)C3=NC4=CC=CC=C4S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethoxyphenyl)-2-[7-(4-methoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2364960.png)

![3-(3,5-dimethylisoxazol-4-yl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)propanamide](/img/structure/B2364964.png)

![N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2364967.png)

![1,3-Dimethyl-1-[(1-methylpiperidin-3-yl)methyl]urea](/img/structure/B2364969.png)

![2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2364971.png)

![1-[1-(1H-imidazole-4-sulfonyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2364973.png)

![8-(Benzo[d][1,3]dioxole-5-carbonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2364977.png)